Cas no 1805994-56-2 (Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate)

Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features a difluoromethyl group at the 6-position and a nitro substituent at the 4-position, enhancing its reactivity as an intermediate in nucleophilic substitution and reduction reactions. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. The electron-withdrawing nitro and fluorine groups contribute to its electrophilic character, making it valuable for constructing complex heterocyclic frameworks. This compound is particularly useful in the synthesis of bioactive molecules, where its fluorine substituents can influence metabolic stability and binding affinity. Proper handling is advised due to its potential sensitivity to light and moisture.
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate structure
1805994-56-2 structure
Product Name:Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
CAS No:1805994-56-2
MF:C9H7F3N2O4
MW:264.158092737198
CID:4806012
Update Time:2025-10-29

Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
    • Inchi: 1S/C9H7F3N2O4/c1-2-18-9(15)6-5(14(16)17)3-4(7(10)11)13-8(6)12/h3,7H,2H2,1H3
    • InChI Key: KBPKXSXCOZJCHF-UHFFFAOYSA-N
    • SMILES: FC1=C(C(=O)OCC)C(=CC(C(F)F)=N1)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 323
  • XLogP3: 2
  • Topological Polar Surface Area: 85

Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034020-250mg
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
1805994-56-2 95%
250mg
$1,078.00 2022-04-01
Alichem
A029034020-500mg
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
1805994-56-2 95%
500mg
$1,617.60 2022-04-01
Alichem
A029034020-1g
Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate
1805994-56-2 95%
1g
$3,184.50 2022-04-01

Additional information on Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate

Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate (CAS No. 1805994-56-2): A Comprehensive Overview

Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate, identified by its CAS number 1805994-56-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The presence of multiple fluorine atoms and a nitro group in its molecular structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The structural features of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate make it particularly interesting for researchers exploring novel therapeutic agents. The difluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluoro substituent can influence electronic properties and interactions with biological targets. These characteristics have led to its investigation in various pharmacological contexts, including the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. Studies have demonstrated that the introduction of fluorine atoms can modulate pharmacokinetic profiles, improve bioavailability, and reduce toxicity. Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate exemplifies these principles, offering a versatile scaffold for further derivatization and optimization. Researchers have leveraged this compound to develop molecules with enhanced efficacy and selectivity against specific disease targets.

In the realm of agrochemicals, Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been explored as a precursor for novel pesticides and herbicides. Its structural motifs are reminiscent of established bioactive compounds that exhibit potent activity against pests while maintaining environmental safety. The combination of fluorine and nitro substituents imparts favorable properties such as increased lipophilicity and resistance to degradation, which are crucial for field applications. Ongoing research aims to harness these attributes to create next-generation crop protection agents.

The synthesis of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic strategies include nucleophilic substitution, condensation reactions, and protective group chemistry. The use of advanced catalytic systems has further refined these processes, enabling higher yields and purities. Such improvements are essential for scaling up production while maintaining cost-effectiveness and sustainability.

From a computational chemistry perspective, Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been subjected to extensive molecular modeling studies. These investigations have provided insights into its interactions with biological targets at the atomic level. By employing techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers have been able to predict binding affinities, identify key pharmacophores, and design analogs with improved properties. Such computational approaches are indispensable in modern drug discovery pipelines.

The pharmacological potential of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate has been validated through preclinical studies conducted in various model systems. Initial experiments have revealed promising activities against enzymes implicated in cancer progression, inflammation, and infectious diseases. The compound's ability to modulate signaling pathways associated with these conditions makes it an attractive candidate for further development. Collaborative efforts between synthetic chemists and biologists are crucial for translating these findings into clinical applications.

Regulatory considerations play a significant role in the advancement of Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate through the pharmaceutical supply chain. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under stringent quality control measures. Additionally, toxicological assessments are conducted to evaluate its safety profile before human trials can commence. These regulatory hurdles underscore the importance of rigorous testing but also highlight the compound's potential as a valuable therapeutic agent.

The future prospects for Ethyl 6-(difluoromethyl)-2-fluoro-4-nitropyridine-3-carboxylate are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Innovations in synthetic methodologies may further streamline its production, while interdisciplinary collaborations could uncover new biological functions. As our understanding of fluorinated pyridines continues to grow, compounds like this one will undoubtedly play a pivotal role in shaping the future of medicine and agriculture.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD